Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate

Description

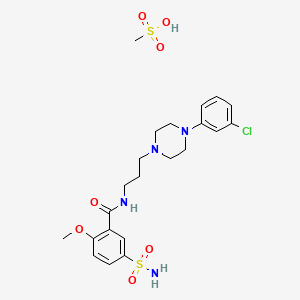

This compound is a benzamide derivative featuring a sulfonamide group at position 5 (5-aminosulfonyl), a methoxy group at position 2, and a propyl chain linked to a piperazine ring substituted with a 3-chlorophenyl moiety. The monomethanesulfonate salt enhances solubility, a critical factor for bioavailability.

Properties

CAS No. |

129011-02-5 |

|---|---|

Molecular Formula |

C22H31ClN4O7S2 |

Molecular Weight |

563.1 g/mol |

IUPAC Name |

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-methoxy-5-sulfamoylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C21H27ClN4O4S.CH4O3S/c1-30-20-7-6-18(31(23,28)29)15-19(20)21(27)24-8-3-9-25-10-12-26(13-11-25)17-5-2-4-16(22)14-17;1-5(2,3)4/h2,4-7,14-15H,3,8-13H2,1H3,(H,24,27)(H2,23,28,29);1H3,(H,2,3,4) |

InChI Key |

ORVQCUUJAYMSFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC(=CC=C3)Cl.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzamide intermediate.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Sulfonation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

HAT Modulators: Anacardic Acid Derivatives

Compound 6 (CTPB) and Compound 7 (CTB) from are benzamide derivatives with ethoxy and lipophilic chains (e.g., pentadecyl). These compounds modulate p300 HAT activity, with CTPB showing activation rather than inhibition . In contrast, the target compound’s 5-aminosulfonyl and methoxy groups may alter binding specificity. The monomethanesulfonate salt likely improves aqueous solubility compared to CTPB’s lipophilic pentadecyl chain, which could enhance cellular uptake in non-lipid-rich environments .

Antimicrobial Benzamide-Metal Complexes

describes 4-Chloro-N-(dibenzylcarbamothioyl)benzamide and its Pd(II)/Pt(II) complexes, which exhibit antibacterial activity comparable to ampicillin. The target compound lacks metal coordination but shares a sulfonamide group, a feature associated with antimicrobial potency.

Tetracyclic Benzamide Derivatives (Patent Focus)

highlights tetracyclic benzamides with anti-inflammatory and anticancer properties. These compounds’ rigid structures contrast with the target’s flexible propyl-piperazinyl chain. The 3-chlorophenyl group in the target may enhance receptor binding affinity similar to tetracyclic derivatives’ halogenated motifs, but the absence of a fused ring system could reduce metabolic stability .

Fluorinated Benzamide Derivatives

Example 53 in features a fluorinated benzamide with a pyrazolo-pyrimidinyl group. Fluorine atoms improve metabolic stability and bioavailability, a trait shared with the target’s 3-chlorophenyl group. However, the target’s methanesulfonate salt may offer superior solubility compared to Example 53’s neutral amide form .

Comparative Data Table

Key Research Findings and Implications

Solubility Advantage: The methanesulfonate salt addresses a common limitation of benzamide derivatives, such as CTPB’s poor solubility, making it more viable for intravenous formulations .

Structural Flexibility : Unlike rigid tetracyclic or fluorinated derivatives, the target’s piperazinyl-propyl chain may allow conformational adaptation to diverse biological targets, though this could increase off-target risks .

Antimicrobial Potential: While lacking metal coordination, the sulfonamide group could still disrupt bacterial folate synthesis, akin to ’s compounds, but further studies are needed .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects. The compound Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate (CAS Number: 3075859) is a complex molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H31ClN4O7S2

- Molecular Weight : 500.10 g/mol

- Chemical Structure :

The biological activity of benzamide derivatives often involves interaction with various biological targets:

- Antitumor Activity : Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves DNA intercalation and inhibition of DNA-dependent enzymes.

- Neuropharmacological Effects : Some compounds in this class act as serotonin receptor antagonists, influencing neurotransmitter pathways that are critical in mood regulation and anxiety disorders.

- Antimicrobial Activity : Benzamide derivatives have shown efficacy against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Case Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor potential of various benzamide derivatives, the compound was tested against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxicity in two-dimensional cultures compared to three-dimensional models, suggesting that the compound effectively inhibits cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of the compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) below 10 µM against Staphylococcus aureus, indicating strong antibacterial properties suitable for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.